N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-20-10-6-17(7-11-20)15-23-19-4-3-5-22(14-19)26-16-18-8-12-21(25-2)13-9-18/h3-14,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROLXXNTHEUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Methoxy-N-(4-methoxybenzyl)aniline
2-Benzyl-N-(4-methoxybenzyl)aniline (4aa)
- Structure : Benzyl group at the 2-position; N-4-methoxybenzyl substitution.
- Synthesis : Derived from imine condensation–isoaromatization reactions.
- Key Differences: Substitution pattern alters electronic distribution; the 2-benzyl group may hinder rotation, affecting conformational stability. Potential differences in biological activity due to positional isomerism.
4-Methoxy-N-(4-nitrobenzyl)aniline
N-(4-Methoxybenzylidene)aniline
- Structure : Schiff base (imine) with a 4-methoxybenzylidene group.
- Molecular Formula: C14H13NO (MW: 211.26 g/mol).
- Key Differences :
4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
- Structure : Chloro and trifluoroacetyl substituents on the aromatic ring.
- Molecular Formula: C16H13ClF3NO2 (MW: 351.73 g/mol).
- Increased lipophilicity compared to the target compound due to halogen and fluorine atoms.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely requires sequential functionalization (e.g., etherification followed by N-alkylation), contrasting with single-step methods for simpler analogs.
Preparation Methods
Step 1: Synthesis of 3-((4-Methoxybenzyl)oxy)aniline
The 3-hydroxyaniline derivative is first protected via Williamson ether synthesis:
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Starting Material : 3-Hydroxyaniline (or its nitro-protected precursor).
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Reagents : 4-Methoxybenzyl chloride (PMB-Cl), base (e.g., K₂CO₃), solvent (DMF or THF).
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Conditions : Room temperature to 60°C, 2–4 hours.
Reaction :
Yield : ~70–85% (estimated based on analogous etherifications).
Step 2: N-Alkylation of Aniline
The free amino group undergoes alkylation with PMB-Cl under Mitsunobu conditions:
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Reagents : PMB-Cl, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Solvent : Dichloromethane or THF.
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Conditions : 0°C to room temperature, 1–2 hours.
Reaction :
Key Considerations :
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Steric Hindrance : The PMB group at the 3-position may slow N-alkylation.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
Nitro Group Utilization and Reduction
Inspired by patents for nitroaniline derivatives, this route employs nitro intermediates for regioselective functionalization.
Step 1: Nitration of Aniline
3-Nitroaniline is synthesized via nitration of aniline:
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Reagents : HNO₃, H₂SO₄, 0–5°C.
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Yield : ~80–90% (standard nitration efficiency).
Step 2: Etherification of Nitroaniline
3-Nitroaniline undergoes etherification at the 3-position:
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Reagents : PMB-Cl, K₂CO₃, DMF.
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Conditions : 60–80°C, 4–6 hours.
Reaction :
Step 3: Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine:
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Catalyst : Raney nickel or Pd/C.
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Conditions : H₂ (5–10 atm), ethanol, 80°C.
Reaction :
Step 4: N-Alkylation
The amine is alkylated with PMB-Cl under Mitsunobu conditions.
Advantages :
-
Nitro group directs electrophilic substitution away from the 3-position.
Protecting Group Strategies
To prevent over-alkylation or side reactions, protecting groups like tosyl (Ts) or 2-nitrobenzenesulfonyl (NBS) are employed.
Example Workflow :
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Protection : Aniline’s amino group is protected as a sulfonamide.
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Etherification : 3-Hydroxy group is alkylated.
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Deprotection : Sulfonamide is removed to regenerate amine.
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Final Alkylation : Amine is alkylated with PMB-Cl.
Reagents :
Alternative Methods from Literature
Patent CN105753731B
This patent outlines a three-step process for methoxybenzyl-protected amines:
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Amide Formation : 3-Nitro-4-chlorobenzoic acid + aniline → 3-Nitro-4-chlorobenzanilide.
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Etherification : Chloro → methoxybenzyl ether via KOH/MeOH reflux.
Adaptation for Target Compound :
Replace chlorobenzoic acid with PMB-Cl in Step 1.
Orgsyn Procedure
A Mitsunobu reaction alkylates primary amines with alcohols:
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Reagents : PMB-OH, DEAD, PPh₃.
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Conditions : 0°C → RT, 1 hour.
Application :
Alkylate 3-((4-methoxybenzyl)oxy)aniline’s amine group.
Critical Analysis and Challenges
Data Tables
Table 1: Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Etherification | PMB-Cl, K₂CO₃ | DMF | 60°C | 4 hours | 75–85% |
| N-Alkylation | PMB-Cl, PPh₃, DEAD | CH₂Cl₂ | 0°C → RT | 1 hour | 60–70% |
| Nitro Reduction | H₂, Raney Ni | Ethanol | 80°C | 6 hours | 80–90% |
Table 2: Comparative Methods
| Method | Steps | Advantages | Limitations |
|---|---|---|---|
| Sequential Alkylation | 2 steps (ether + alkylation) | Short synthesis time, high purity. | Risk of steric hindrance. |
| Nitro Intermediate | 4 steps (nitrate → ether → reduce → alkylate) | High regioselectivity. | Requires handling nitro compounds. |
| Protecting Group | 4 steps (protect → ether → deprotect → alkylate) | Prevents over-alkylation. | Additional steps, reagent cost. |
Q & A
Q. Q1. What are the optimized synthetic routes for N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination or multi-step substitution. For example, outlines a pathway starting with (4-methoxyphenyl)methanol, brominated to 1-(bromomethyl)-4-methoxybenzene, followed by SN2 reaction with nitrophenol derivatives to form intermediates, and finally hydrogenation to yield the aniline. Key factors affecting yield include:
- Catalyst selection : Pd/NiO catalysts (1.1 wt%) under hydrogen achieve 93% yield for analogous N-(4-methoxybenzyl)aniline (25°C, 10 h) .
- Purification : Filtration and solvent evaporation minimize byproducts .
- Substrate ratios : A 1:1 molar ratio of aniline to aldehyde precursors optimizes imine formation .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H NMR : Signals for methoxy groups (δ ~3.80 ppm), aromatic protons (δ 6.60–7.30 ppm), and benzyl CH2 (δ ~4.25 ppm) confirm substitution patterns (see , 15 ).
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ = 243.1259) validates molecular weight and fragmentation patterns ( , 20 ).
- IR Spectroscopy : Stretching frequencies for N-H (~3350 cm⁻¹) and C-O (1250 cm⁻¹) indicate amine and ether functionalities.
Q. Q3. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer: While direct safety data for this compound is limited, structurally similar nitroanilines ( ) require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical help .
Advanced Research Questions
Q. Q4. How does the catalytic mechanism of Pd/NiO enhance reductive amination efficiency for synthesizing methoxybenzyl-aniline derivatives?
Methodological Answer: Pd/NiO acts as a bifunctional catalyst:
- Pd nanoparticles facilitate H2 activation, enabling imine reduction to amine.
- NiO support stabilizes intermediates via Lewis acid-base interactions, lowering activation energy ( ).
Experimental Optimization : Reducing particle size (e.g., <5 nm Pd) increases surface area, improving turnover frequency (TOF) by ~15% .
Q. Q5. What computational methods predict the compound’s molecular conformation and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond angles (e.g., C-N-C ~120°) and charge distribution.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., CDCl3) to predict NMR shifts within ±0.1 ppm accuracy ( ).
- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s aryl ether flexibility .
Q. Q6. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Refinement with SHELXL reveals bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., 85° between aromatic planes), critical for confirming regiochemistry ( ).
Q. Q7. What strategies improve the compound’s stability in aqueous media for biological assays?
Methodological Answer:
- pH Buffering : Maintain pH 7.4 with phosphate buffer to prevent hydrolysis of methoxy groups.
- Lyophilization : Freeze-drying in the presence of trehalose (1:1 w/w) enhances shelf life.
- Encapsulation : Use liposomes (DMPC/cholesterol, 3:1 molar ratio) to reduce oxidative degradation .
Application-Oriented Questions
Q. Q8. How is this compound utilized as a precursor in multitarget drug discovery?
Methodological Answer:
- Urea Derivatives : React with triphosgene and substituted anilines to generate benzylethoxyaryl ureas, screened for immunomodulatory activity ( ).
- Inhibitor Synthesis : Couple with acetamido groups via amide bonds to create bromodomain inhibitors (e.g., reports [M+H]+ = 384.4 for a related inhibitor).
Q. Q9. What role does this compound play in designing crown ether analogs for ion sensing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
